N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester
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Overview
Description
N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester is a deuterium-labeled compound, which means that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling is significant as it helps in tracking metabolic pathways and studying protein-ligand interactions through mass spectrometry techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester typically involves the incorporation of deuterium into the parent compound, N-(2-Benzoylmercaptopropionyl)glycine Ethyl Ester. The process generally includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium using deuterated reagents under specific conditions.
Esterification: The glycine unit is esterified with ethanol to form the ethyl ester derivative
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the general approach would involve large-scale synthesis using the same principles as the laboratory methods, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions
Major Products Formed
Scientific Research Applications
N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester has diverse applications in scientific research:
Isotope Labeling Studies: Used to track metabolic pathways and study protein-ligand interactions through mass spectrometry
Peptide Synthesis: The glycine unit makes it a useful component for synthesizing isotopically labeled peptides for biological studies
Medicinal Chemistry: The compound’s functional groups are present in many biologically active molecules, making it useful for drug discovery and development
Mechanism of Action
The mechanism of action of N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester involves its incorporation into biological systems where it can be tracked using mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing researchers to study metabolic pathways and protein interactions. The compound’s functional groups, such as the benzoyl and thiol groups, interact with various molecular targets, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzoylmercaptopropionyl)glycine Ethyl Ester: The non-deuterated version of the compound.
N-(2-Benzoylmercaptopropionyl)glycine Methyl Ester: A similar compound with a methyl ester group instead of an ethyl ester group
Uniqueness
N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester is unique due to its deuterium labeling, which provides distinct advantages in tracking and studying biological processes. The presence of deuterium alters the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in research .
Properties
IUPAC Name |
ethyl 2-[(2-benzoylsulfanyl-3,3,3-trideuteriopropanoyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-3-19-12(16)9-15-13(17)10(2)20-14(18)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,15,17)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVZLHQTQDZZPB-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C)SC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NCC(=O)OCC)SC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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